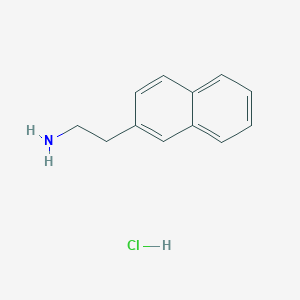
2-(2-Naphthyl)ethylamine hydrochloride
概要
説明
2-(2-Naphthyl)ethylamine hydrochloride, also known as 2-(2-Naphthyl)ethanamine hydrochloride or 2-Naphthaleneethanamine hydrochloride, is a chemical compound with the empirical formula C12H13N · HCl . It has a molecular weight of 207.70 .
Molecular Structure Analysis
The molecular structure of 2-(2-Naphthyl)ethylamine hydrochloride consists of a naphthalene ring attached to an ethylamine group via a carbon-carbon bond . The SMILES string representation of the molecule isCl [H].NCCc1ccc2ccccc2c1 . Physical And Chemical Properties Analysis
2-(2-Naphthyl)ethylamine hydrochloride is a solid substance . It has three melting points: the first at 226 °C, the second at 241 °C, and the third at 274 °C .科学的研究の応用
Optical Purity Assessment
2-(2-Naphthyl)ethylamine hydrochloride has been utilized in assessing optical purity (enantiomeric excess) of organic amines. A study demonstrated this application using FAB mass spectrometry, highlighting the utility of 2-(2-Naphthyl)ethylamine hydrochloride in evaluating chiral compounds (Shizuma et al., 2000).
Enzymatic Synthesis
This compound is a key chiral intermediate in the synthesis of specific drugs like calcimimetic cinacalcet hydrochloride. Research on ω-transaminase engineering showed its potential in producing (R)-(+)-1-(1-naphthyl)ethylamine through asymmetric reduction, highlighting its importance in enzymatic synthetic processes (Cao et al., 2020).
Electron Transport Studies
Investigations into electron transport properties of naphthylamine-based compounds have identified 2-(2-Naphthyl)ethylamine hydrochloride derivatives as potential electron transporters. This suggests its utility in electronic device applications, such as organic light-emitting diodes (Tse et al., 2006).
Photocatalysis Research
The compound plays a role in photocatalytic reactions. Studies have shown its involvement in the decomposition of chlorobenzenes in exciplex forming systems, thus contributing to our understanding of photocatalytic mechanisms (Chesta et al., 1994).
Asymmetric Synthesis and Catalysis
2-(2-Naphthyl)ethylamine hydrochloride is used in asymmetric synthesis and catalysis. Its derivatives have been studied for their roles in promoting stereoselectivity in reactions, illustrating its significance in chiral synthesis and organometallic chemistry (Yeo et al., 2005).
Antibacterial Research
There's research exploring the potential antibacterial and modulatory activities of naphthylamine derivatives. This indicates its possible applications in developing new antibacterial agents or understanding bacterial resistance mechanisms (Figueredo et al., 2020).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .
特性
IUPAC Name |
2-naphthalen-2-ylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N.ClH/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10;/h1-6,9H,7-8,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPPXKBLHHCXLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584757 | |
| Record name | 2-(Naphthalen-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Naphthyl)ethylamine hydrochloride | |
CAS RN |
2017-67-6 | |
| Record name | 2-(Naphthalen-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(naphthalen-2-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

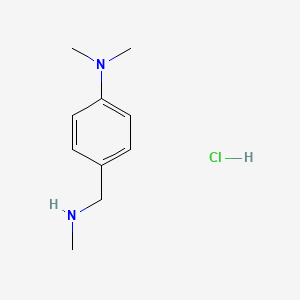

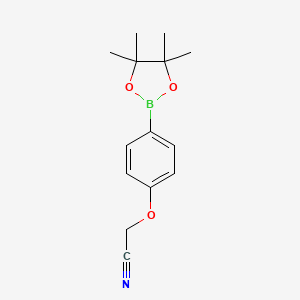

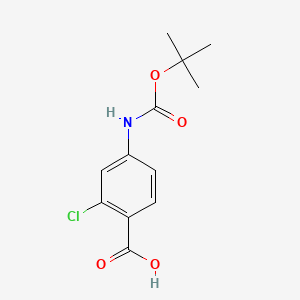
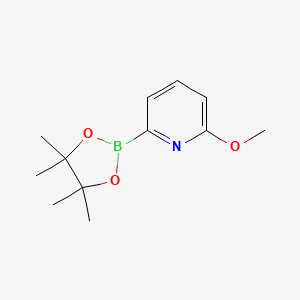

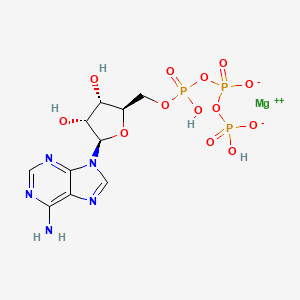
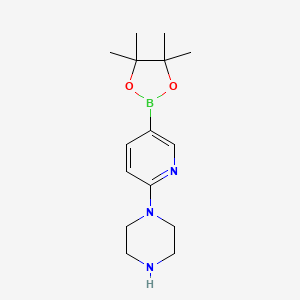
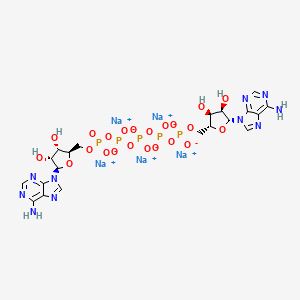

![Dimethylbis[(1-oxoneodecyl)oxy]stannane](/img/structure/B1591291.png)
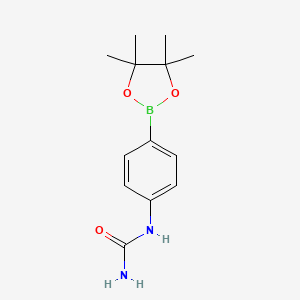
![(4S,9S)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene](/img/no-structure.png)